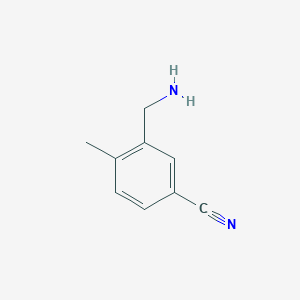

5-Cyano-2-methylbenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,6,11H2,1H3 |

InChI Key |

QYAZIFZWSQMSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylbenzylamine, also known by its IUPAC name 3-(aminomethyl)-4-methylbenzonitrile, is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive primary amine and a cyano group, making it a versatile building block for the synthesis of more complex molecules. Due to the limited availability of experimental data in public databases and scientific literature, this guide provides a theoretical framework for its synthesis, characterization, and properties. The information herein is based on established principles of organic chemistry and spectral analysis of analogous compounds.

Chemical Structure and Formula

The chemical structure of 5-Cyano-2-methylbenzylamine consists of a benzene ring substituted with a methyl group at position 2, a cyanomethyl group at position 5.

Molecular Formula: C₉H₁₀N₂

Structure:

Canonical SMILES: NCc1cc(C#N)ccc1C

InChI: InChI=1S/C9H10N2/c1-7-3-4-8(6-11)5-9(7)2-10/h3-5H,2,10H2,1H3

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and comparison with similar structures.

| Property | Predicted Value |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~1.05 g/cm³ |

| pKa (of the amine) | ~9.0 - 9.5 |

| LogP | ~1.5 - 2.0 |

Proposed Synthesis Pathway

A plausible synthetic route to 5-Cyano-2-methylbenzylamine is the reduction of the corresponding nitrile, 2-methyl-5-cyanobenzonitrile. This precursor could potentially be synthesized from 2-methyl-5-bromobenzonitrile via a nucleophilic substitution reaction. An alternative approach involves the reduction of a nitrile formed from the corresponding aldehyde, 2-methyl-5-cyanobenzaldehyde.

Below is a DOT script representation of a proposed synthetic workflow.

Caption: Proposed synthesis workflow for 5-Cyano-2-methylbenzylamine.

Experimental Protocols (Theoretical)

The following are detailed, albeit theoretical, methodologies for the key steps in the proposed synthesis of 5-Cyano-2-methylbenzylamine. Note: These protocols have not been experimentally validated and should be performed with caution by qualified personnel in a controlled laboratory setting.

Synthesis of 2-Methyl-5-cyanobenzonitrile from 2-Methyl-5-bromobenzonitrile (Intermediate 2)

Objective: To introduce a cyano group onto the aromatic ring via nucleophilic aromatic substitution.

Materials:

-

2-Methyl-5-bromobenzonitrile

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-5-bromobenzonitrile (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Under a gentle stream of nitrogen, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-cyanobenzonitrile.

Synthesis of 5-Cyano-2-methylbenzylamine from 2-Methyl-5-cyanobenzonitrile (Final Product)

Objective: To reduce the nitrile group to a primary amine.

Materials:

-

2-Methyl-5-cyanobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

-

Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation

-

Standard glassware for reduction reactions

-

Inert gas (Nitrogen or Argon) for LiAlH₄ reduction

-

Hydrogenation apparatus for catalytic reduction

-

Work-up and purification equipment

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-methyl-5-cyanobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Cyano-2-methylbenzylamine. Further purification may be achieved by distillation under reduced pressure or crystallization of a salt form.

Predicted Spectroscopic Data

The following spectral data are predictions based on the chemical structure of 5-Cyano-2-methylbenzylamine and known spectral characteristics of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Predicted Chemical Shifts (δ) and Multiplicities:

-

δ ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and para to the cyano group.

-

δ ~7.2-7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.

-

δ ~3.9 ppm (s, 2H): Methylene protons of the benzylamine group (-CH₂NH₂).

-

δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).

-

δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂), which may be broad and exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Predicted Chemical Shifts (δ):

-

δ ~140-142 ppm: Quaternary aromatic carbon attached to the aminomethyl group.

-

δ ~135-138 ppm: Aromatic carbon ortho to the cyano group.

-

δ ~130-133 ppm: Aromatic carbon para to the cyano group.

-

δ ~128-130 ppm: Aromatic carbon ortho to the methyl group.

-

δ ~118-120 ppm: Cyano carbon (-C≡N).

-

δ ~110-112 ppm: Quaternary aromatic carbon attached to the cyano group.

-

δ ~45-47 ppm: Methylene carbon of the benzylamine group (-CH₂NH₂).

-

δ ~18-20 ppm: Methyl carbon (-CH₃).

-

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Characteristic Absorption Bands (cm⁻¹):

-

~3400-3200 cm⁻¹ (two bands, medium): N-H stretching of the primary amine.

-

~3050-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching of the methyl and methylene groups.

-

~2230-2210 cm⁻¹ (sharp, medium to strong): C≡N stretching of the nitrile group.

-

~1600-1450 cm⁻¹ (multiple bands, medium to strong): Aromatic C=C stretching.

-

~1650-1550 cm⁻¹ (medium): N-H bending of the primary amine.

-

~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

MS (Mass Spectrometry)

-

Ionization Mode: Electron Ionization (EI)

-

Predicted Molecular Ion (M⁺): m/z 146

-

Predicted Major Fragmentation Peaks (m/z):

-

m/z 145: [M-H]⁺, loss of a hydrogen atom.

-

m/z 130: [M-NH₂]⁺, loss of the amino group.

-

m/z 117: [M-CH₂NH₂]⁺, loss of the aminomethyl group (benzylic cleavage), likely a prominent peak.

-

m/z 91: Tropylium ion, a common fragment for benzyl compounds.

-

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized 5-Cyano-2-methylbenzylamine.

Caption: Logical workflow for the characterization of 5-Cyano-2-methylbenzylamine.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of 5-Cyano-2-methylbenzylamine. The proposed synthesis and predicted spectral data offer a valuable starting point for researchers and scientists interested in this compound. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this molecule in various scientific and industrial applications. As a versatile bifunctional molecule, 5-Cyano-2-methylbenzylamine holds promise as a key intermediate in the development of novel pharmaceuticals and functional materials.

Synthesis of 5-Cyano-2-methylbenzylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Cyano-2-methylbenzylamine, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visual diagrams of the synthesis process.

Introduction

5-Cyano-2-methylbenzylamine is a substituted benzylamine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a cyano group and a methyl group on the aromatic ring, makes it a valuable precursor for the development of novel compounds with diverse biological activities. This guide outlines a multi-step synthesis beginning from commercially available starting materials, detailing the necessary transformations to achieve the target molecule.

Overall Synthesis Pathway

The proposed synthesis of 5-Cyano-2-methylbenzylamine initiates with the bromination of 2-methylbenzoic acid, followed by a series of functional group interconversions to introduce the required cyano and aminomethyl moieties. The key steps involve cyanation of an aryl bromide, reduction of a carboxylic acid, conversion to a benzyl halide, and subsequent amination.

An In-depth Technical Guide to 5-Cyano-2-methylbenzylamine and Its Related Compounds

This technical guide provides a comprehensive overview of 5-Cyano-2-methylbenzylamine, also known by its IUPAC name 3-(aminomethyl)-4-methylbenzonitrile. Due to the limited availability of data for this specific compound, this guide also includes detailed information on the closely related and commercially available compound, 2-Methylbenzylamine, to serve as a valuable reference for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

While a specific CAS number for 5-Cyano-2-methylbenzylamine is not readily found in public chemical databases, this section details its predicted identifiers and provides extensive data on the parent compound, 2-Methylbenzylamine.

Table 1: Identifiers for 5-Cyano-2-methylbenzylamine and 2-Methylbenzylamine

| Identifier | 5-Cyano-2-methylbenzylamine (Predicted) | 2-Methylbenzylamine |

| IUPAC Name | 3-(aminomethyl)-4-methylbenzonitrile | (2-methylphenyl)methanamine[1][2] |

| CAS Number | Not Available | 89-93-0[1][3][4][5] |

| Chemical Formula | C₉H₁₀N₂ | C₈H₁₁N[3] |

| Molecular Weight | 146.19 g/mol | 121.18 g/mol [1][4] |

| Canonical SMILES | NCC1=C(C=C(C=C1)C#N)C | CC1=CC=CC=C1CN[6] |

| InChI Key | Predicted | CJAAPVQEZPAQNI-UHFFFAOYSA-N[1][6] |

Table 2: Physicochemical Properties of 2-Methylbenzylamine

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 199 °C | [7][8] |

| Density | 0.977 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.544 | [7][8] |

| Flash Point | 84 °C (closed cup) | [7] |

| Solubility | Very soluble in water | [3] |

Proposed Synthesis of 5-Cyano-2-methylbenzylamine

A plausible synthetic route for 5-Cyano-2-methylbenzylamine involves the reduction of the corresponding nitrile, 2-methyl-5-cyanobenzaldehyde, or a related starting material. A general and robust method for the reduction of a nitrile to a primary amine is through catalytic hydrogenation or using a chemical reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of a Benzonitrile to a Benzylamine

This protocol is a generalized procedure based on established methods for similar chemical transformations[9].

Materials:

-

Substituted Benzonitrile (e.g., 2-methyl-5-cyanobenzonitrile)

-

Lithium Aluminum Hydride (LAH) or Palladium on Carbon (Pd/C) catalyst

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure (using LAH):

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a stirred suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask.

-

The substituted benzonitrile, dissolved in anhydrous THF, is added dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude benzylamine.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

Procedure (using Catalytic Hydrogenation):

-

The substituted benzonitrile is dissolved in a suitable solvent, such as ethanol, in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the benzylamine.

Below is a conceptual workflow for the proposed synthesis of 5-Cyano-2-methylbenzylamine.

Caption: Proposed synthetic pathway for 5-Cyano-2-methylbenzylamine.

Biological and Pharmacological Context

Substituted benzylamines are a class of compounds with diverse biological activities, making them important scaffolds in medicinal chemistry.

Potential Applications of Substituted Benzylamines:

-

Antimicrobial and Antifungal Agents: Various benzylamine derivatives have been synthesized and evaluated for their antimycobacterial, antifungal, and antibacterial properties[1][4][10].

-

Antiviral Activity: Certain coumarin derivatives containing a benzylamine moiety have shown promising antiviral activities[1].

-

Enzyme Inhibition: Substituted benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3[11].

-

Anticancer Properties: Some benzylamine analogs have exhibited potential as anticancer agents[12].

The introduction of a cyano group and a methyl group on the benzylamine scaffold, as in 5-Cyano-2-methylbenzylamine, can significantly influence its steric and electronic properties, potentially leading to novel pharmacological activities. Further research is warranted to explore the biological profile of this specific compound.

Safety and Handling

Detailed toxicological data for 5-Cyano-2-methylbenzylamine is not available. However, based on the data for 2-Methylbenzylamine, it should be handled with care. 2-Methylbenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this and structurally related compounds. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All chemical syntheses and handling should be performed by qualified professionals in appropriate laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-methylbenzonitrile CAS#: 78881-21-7 [amp.chemicalbook.com]

- 6. 4-Amino-3-methylbenzonitrile | CAS#:78881-21-7 | Chemsrc [chemsrc.com]

- 7. 4-Amino-3-methylbenzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzonitrile

IUPAC Name: 3-(Aminomethyl)-4-methylbenzonitrile

Common Name: 5-Cyano-2-methylbenzylamine

This technical guide provides a summary of the available chemical and physical data for 3-(aminomethyl)-4-methylbenzonitrile. It is important to note that this compound is not extensively documented in publicly available scientific literature. Therefore, detailed experimental protocols, comprehensive biological activity data, and established signaling pathways are not available at this time.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(aminomethyl)-4-methylbenzonitrile are summarized in the table below. These values are primarily computed or sourced from chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 162558-37-4 |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis

Caption: A hypothetical synthesis pathway for 3-(aminomethyl)-4-methylbenzonitrile.

Disclaimer: This represents a theoretical synthetic route. The actual experimental conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would require empirical optimization.

Biological Activity and Mechanism of Action

As of the date of this document, there is no published research detailing the biological activity or mechanism of action of 3-(aminomethyl)-4-methylbenzonitrile. The biological effects of this compound have not been characterized.

Experimental Protocols

Consistent with the lack of data on its biological activity, there are no established experimental protocols or assays in the scientific literature that specifically utilize 3-(aminomethyl)-4-methylbenzonitrile.

Conclusion

3-(Aminomethyl)-4-methylbenzonitrile is a chemical compound for which there is a notable absence of in-depth scientific research. While its basic chemical properties can be deduced, its synthesis, biological functions, and potential applications remain uninvestigated in the public domain. This guide provides the currently available information, and it is anticipated that future research will be necessary to fully characterize this molecule. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to determine its properties and potential uses.

Lack of Publicly Available Data on the Biological Activity of 5-Cyano-2-methylbenzylamine Derivatives

A comprehensive investigation into the biological activities of 5-Cyano-2-methylbenzylamine derivatives has revealed a significant gap in publicly available scientific literature and patent databases. Despite extensive searches for data pertaining to the synthesis, biological evaluation, and potential therapeutic applications of this specific class of compounds, no substantial body of research was identified that would allow for the creation of an in-depth technical guide as requested.

Initial broad searches on benzylamine derivatives indicated a wide range of potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This prompted a more focused and in-depth search for literature specifically centered on the 5-Cyano-2-methylbenzylamine scaffold. However, these targeted inquiries failed to yield relevant results.

The search strategy included:

-

Queries for direct mentions of "5-Cyano-2-methylbenzylamine derivatives" in conjunction with terms such as "biological activity," "synthesis," "pharmacological properties," "anticancer," and "antimicrobial."

-

Exploration of major scientific databases and patent repositories for any patented applications or preclinical studies involving this chemical core.

-

Broadening the search to include structurally similar compounds, such as derivatives of "5-cyano-benzylamine" and "2-methyl-benzylamine," to identify potentially relevant research that could be extrapolated.

While these expanded searches returned some information on compounds containing either a cyanobenzyl or a methylbenzyl moiety, the core structure of interest, 5-Cyano-2-methylbenzylamine, was not the primary focus of these studies. For instance, some research described the use of 2-methylbenzylamine as a substituent in the synthesis of larger, more complex molecules with biological activity, but this does not constitute a study of the derivatives of 5-Cyano-2-methylbenzylamine itself. A patent application mentioned the related compound 2-Benzyloxy-5-cyano-benzylamine, which, while structurally similar, lacks the key 2-methyl group and therefore falls outside the scope of the requested guide.

The absence of specific data, including quantitative measures of biological activity (e.g., IC50, MIC values), detailed experimental protocols, and defined mechanisms of action or signaling pathways, makes it impossible to construct the requested in-depth technical guide. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of pathways or workflows cannot be met without foundational research to draw upon.

Therefore, it must be concluded that the potential biological activity of 5-Cyano-2-methylbenzylamine derivatives remains an unexplored area within the public domain of scientific research. For researchers, scientists, and drug development professionals, this may represent a novel chemical space for future investigation. However, at present, there is insufficient information to provide a comprehensive technical resource on this topic.

An In-depth Technical Guide to Cyano-Substituted Benzylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyano-substituted benzylamine compounds represent a versatile class of molecules with significant applications in medicinal chemistry and materials science. Their unique electronic properties, conferred by the electron-withdrawing cyano group, modulate the reactivity and biological activity of the benzylamine scaffold. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of these compounds, with a particular focus on their role in drug discovery as enzyme inhibitors and modulators of protein-protein interactions. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a summary of key quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the signaling pathways influenced by these compounds, offering a deeper understanding of their mechanism of action.

Introduction

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a cyano (-CN) substituent onto the phenyl ring significantly alters the molecule's physicochemical properties, including its acidity, basicity, and lipophilicity. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. This guide explores the landscape of cyano-substituted benzylamine compounds, from their fundamental chemistry to their therapeutic potential.

Synthesis of Cyano-Substituted Benzylamine Compounds

The synthesis of cyano-substituted benzylamines can be achieved through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing benzylamine derivative or the formation of the benzylamine from a cyano-substituted precursor.

Reduction of Cyanobenzyl Halides and Related Derivatives

A common and straightforward method involves the reduction of a cyanobenzyl halide. For instance, 4-(aminomethyl)benzonitrile can be synthesized from 4-cyanobenzyl bromide.

Reductive Amination of Cyanobenzaldehydes

Reductive amination of a cyanobenzaldehyde with an appropriate amine in the presence of a reducing agent is a versatile method for producing a wide range of N-substituted cyano-benzylamines.

Synthesis from Cyanobenzene

Benzylamine can be synthesized through the continuous catalytic hydrogenation of cyanobenzene. This method is particularly relevant for industrial-scale production[1].

Physicochemical Properties

The presence of the cyano group imparts distinct physicochemical properties to the benzylamine scaffold. A summary of key properties for the parent compound, 4-(aminomethyl)benzonitrile hydrochloride, is presented in Table 1.

Table 1: Physicochemical Properties of 4-(Aminomethyl)benzonitrile hydrochloride [2]

| Property | Value |

| Molecular Formula | C₈H₈N₂ · HCl |

| Molecular Weight | 168.62 g/mol |

| Melting Point | 274-279 °C |

| Appearance | Solid |

| Assay | 97% |

Applications in Drug Discovery

Cyano-substituted benzylamines have emerged as promising candidates in various therapeutic areas due to their ability to interact with a range of biological targets.

Enzyme Inhibition

This class of compounds has been investigated for its inhibitory activity against several enzymes, including monoamine oxidase (MAO) and 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).

Table 2: Inhibitory Activity of Selected Cyano-Substituted Benzylamine Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | ~75 | [3] |

| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 17β-HSD3 | 76 | [3] |

| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-HSD3 | 74 | [3] |

Modulation of PD-1/PD-L1 Interaction

Recent research has highlighted the potential of benzylamine derivatives to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway exploited by cancer cells to evade the immune system[4].

Signaling Pathways

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70 and PI3K, ultimately suppressing T-cell activation and proliferation[4][5][6][7][8][9]. Cyano-substituted benzylamine-based inhibitors that block the PD-1/PD-L1 interaction can restore T-cell-mediated anti-tumor immunity.

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzonitrile hydrochloride

This protocol is adapted from literature procedures for the synthesis of similar compounds[10].

Materials:

-

4-Cyanobenzyl bromide

-

Ammonia (7N solution in methanol)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve 4-cyanobenzyl bromide in diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of a 7N solution of ammonia in methanol to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the resulting precipitate (ammonium bromide) and wash with diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 4-(aminomethyl)benzonitrile.

-

Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to precipitate the hydrochloride salt.

-

Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 4-(aminomethyl)benzonitrile hydrochloride.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of cyano-substituted benzylamine compounds against MAO-B[1][11][12][13][14].

Materials:

-

Human recombinant MAO-B enzyme

-

Benzylamine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (cyano-substituted benzylamine derivative) dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the MAO-B enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a control with DMSO only.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, benzylamine.

-

Monitor the increase in absorbance at 250 nm (due to the formation of benzaldehyde) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Cyano-substituted benzylamine compounds are a promising class of molecules with diverse applications. Their tailored electronic and steric properties make them valuable tools in the design of potent and selective enzyme inhibitors and modulators of protein-protein interactions. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this chemical scaffold in drug discovery and development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel therapeutic agents.

References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. PD1/SHP-2 interaction - Navinci [navinci.se]

- 5. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP2 Targets ITK Downstream of PD-1 to Inhibit T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 11. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. assaygenie.com [assaygenie.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

The Discovery and Synthesis of Novel Substituted Benzylamines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel substituted benzylamines, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Their synthetic tractability and the ability to readily modify their physicochemical properties through substitution have made them attractive candidates in the quest for novel drugs targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of novel substituted benzylamines, with a focus on their potential as anticancer, anti-mycobacterial, and monoamine oxidase (MAO) inhibitory agents. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies for Substituted Benzylamines

The synthesis of substituted benzylamines can be achieved through various chemical transformations, with reductive amination being one of the most common and versatile methods. This approach typically involves the reaction of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Experimental Protocol: Reductive Amination

A representative procedure for the synthesis of substituted benzylamines via reductive amination is as follows:

-

To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, the appropriate amine (1.0-1.2 eq) is added.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, or until imine formation is complete as monitored by thin-layer chromatography (TLC).

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the reduction is complete.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted benzylamine.[1][2][3][4]

Caption: A generalized workflow for the synthesis of substituted benzylamines.

Biological Evaluation of Novel Benzylamines

The therapeutic potential of newly synthesized substituted benzylamines is assessed through a battery of in vitro and in vivo biological assays. These assays are crucial for determining the compounds' efficacy, mechanism of action, and safety profile.

Anticancer Activity

The anticancer potential of substituted benzylamines is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

Many potent anticancer benzylamine derivatives exert their effects by inducing apoptosis (programmed cell death) or by interfering with microtubule dynamics through the inhibition of tubulin polymerization.

Caption: The caspase activation cascade in apoptosis.

-

Purified tubulin is incubated with the test compound in a polymerization buffer.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance.[6][7]

Anti-Mycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. Substituted benzylamines have shown promise in this area.

-

M. tuberculosis is cultured in a suitable broth medium.

-

The bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds.

-

The plates are incubated for several days.

-

Alamar Blue reagent is added to each well.

-

In the presence of viable bacteria, the blue resazurin in the Alamar Blue is reduced to the pink resorufin.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Monoamine Oxidase (MAO) Inhibition

Substituted benzylamines are also known to be effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.

-

A source of MAO enzyme (e.g., rat liver mitochondria) is pre-incubated with the test compound.

-

A substrate for the enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the reaction.

-

The enzymatic reaction produces a product that can be detected spectrophotometrically or fluorometrically.

-

The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8][9]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the structure of a lead benzylamine compound and the evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the drug candidates.

Quantitative Data Summary

The following tables summarize the biological activity of selected novel substituted benzylamines from various studies.

Table 1: Anticancer Activity of Substituted Benzylamines

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-acetyl-benzylamine | MOLM-14 | 0.40 | [5][10] |

| 2 | 2-acetyl-benzylamine | NB-4 | 0.39 | [5][10] |

| 3 | p-chlorobenzylamino-thiazole derivative | U-937 | 5.7 - 12.2 | [8][11] |

| 4 | bis-8-hydroxyquinoline substituted benzylamine | KB3 | 0.0013 - 0.0026 | [12][13] |

Table 2: Anti-Mycobacterial Activity of Substituted Benzylamines

| Compound | Substitution Pattern | M. tuberculosis Strain | MIC90 (µM) | Reference |

| 5 | 3-ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine | H37Rv | 20.04 | [14][15] |

| 6 | 3-ethoxy-2-hydroxy-N-(2-methoxyphenyl)benzylamine | H37Rv | 20.04 | [14][15] |

| 7 | N-methyl-3-chlorobenzylamine | H37Ra | 10.2 µg/mL | [16] |

| 8 | N-methyl-3,5-dichlorobenzylamine | H37Ra | 10.2 µg/mL | [16] |

Table 3: MAO-B Inhibitory Activity of Substituted Benzylamines

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| 9 | Benzylamine-sulfonamide derivative | 0.041 | [8][17] |

| 10 | Benzylamine-sulfonamide derivative | 0.065 | [8][17] |

| 11 | Pyridazinobenzylpiperidine derivative | 0.203 | [9] |

| 12 | Pyridazinobenzylpiperidine derivative | 0.979 | [9] |

Drug Discovery and Development Workflow

The discovery and development of a new drug is a long and complex process, from initial target identification to post-market surveillance. The following diagram illustrates a typical workflow.

Caption: A typical workflow for drug discovery and development.[18][19][20][21][22]

Conclusion

Substituted benzylamines continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility and the potential for fine-tuning their biological activity through structural modifications make them a highly attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the key aspects of the discovery and synthesis of novel substituted benzylamines, from synthetic methodologies and biological evaluation protocols to the interpretation of structure-activity relationships. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design and synthesis of the next generation of benzylamine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1634874A - N-methyl (p-phenoxy, phenoxy) acetamide and its preparation method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abeomics.com [abeomics.com]

- 14. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 16. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. process.st [process.st]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. nebiolab.com [nebiolab.com]

- 22. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

5-Cyano-2-methylbenzylamine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylbenzylamine is a structurally unique aromatic amine containing both a nitrile and a methyl group on the benzene ring. While not extensively documented in current literature, its distinct chemical architecture presents a compelling case for its exploration in various research and development domains. This technical guide consolidates available information on related compounds to propose potential synthesis routes, physicochemical properties, and promising research applications for 5-Cyano-2-methylbenzylamine. The strategic placement of the cyano and methyl groups offers opportunities for novel molecular interactions and serves as a versatile scaffold for the synthesis of new chemical entities. This document aims to provide a foundational resource for researchers interested in the prospective utility of this compound in medicinal chemistry, materials science, and synthetic methodology.

Introduction

Benzylamines are a class of organic compounds that feature prominently in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of substituents onto the aromatic ring can significantly modulate their chemical reactivity and biological profile. The presence of a cyano (nitrile) group, a potent electron-withdrawing group and a versatile synthetic handle, combined with a methyl group, which can influence steric interactions and electronic properties, makes 5-Cyano-2-methylbenzylamine a compound of significant interest.

This guide will explore the hypothetical, yet chemically sound, landscape of 5-Cyano-2-methylbenzylamine's potential, drawing parallels from well-characterized isomers and related functionalized benzylamines.

Physicochemical and Structural Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₀N₂ | Based on the chemical structure. |

| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from the physical state of similar benzylamines.[1] |

| Boiling Point | > 200 °C | Expected to be higher than 2-methylbenzylamine (199 °C) due to the polar cyano group. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DCM) | The amine group may confer some water solubility, while the aromatic ring and methyl group suggest solubility in organic solvents. |

| pKa (of the amine) | ~8.5 - 9.5 | The electron-withdrawing cyano group is expected to slightly decrease the basicity of the amine compared to 2-methylbenzylamine. |

Proposed Synthesis

A plausible synthetic route to 5-Cyano-2-methylbenzylamine can be devised starting from commercially available 2-methylbenzonitrile.

Halogenation of 2-Methylbenzonitrile

The first step would involve the selective halogenation (e.g., bromination) of 2-methylbenzonitrile at the 5-position.

Experimental Protocol:

-

To a solution of 2-methylbenzonitrile in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 5-bromo-2-methylbenzonitrile.

Cyanation of 5-Bromo-2-methylbenzonitrile

The bromo-substituted intermediate can then be converted to the dinitrile via a cyanation reaction.

Experimental Protocol:

-

In a reaction vessel, combine 5-bromo-2-methylbenzonitrile, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF or NMP.

-

Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the excess cyanide.

-

Extract the product with an organic solvent and purify by column chromatography to yield 2-methylisophthalonitrile.

Selective Reduction of 2-Methylisophthalonitrile

The final step involves the selective reduction of one of the two nitrile groups to the corresponding amine.

Experimental Protocol:

-

Dissolve 2-methylisophthalonitrile in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a reducing agent capable of selectively reducing one nitrile group. A borane complex (e.g., BH₃·THF) or catalytic hydrogenation with a specific catalyst (e.g., Raney nickel under controlled conditions) could be employed.

-

Carefully control the stoichiometry of the reducing agent and the reaction conditions (temperature, pressure) to favor mono-reduction.

-

Monitor the reaction progress to maximize the yield of the desired 5-Cyano-2-methylbenzylamine and minimize the formation of the diamine byproduct.

-

Upon completion, quench the reaction carefully (e.g., with methanol or water) and work up the product by extraction and purification via column chromatography.

Caption: Proposed synthetic pathway for 5-Cyano-2-methylbenzylamine.

Potential Research Applications

The unique arrangement of functional groups in 5-Cyano-2-methylbenzylamine opens up several avenues for research and development.

Medicinal Chemistry

The benzylamine scaffold is a common motif in many biologically active compounds. The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the amine can be further functionalized.

-

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibition of cysteine proteases or as a key interacting group in the active site of various enzymes.

-

Receptor Ligands: The molecule could serve as a starting point for the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels, where the cyano and amino groups can be tailored for specific interactions.

-

Antiproliferative Agents: Substituted benzylamines have been explored for their anticancer properties. The unique electronic and steric properties of this compound could lead to novel antiproliferative agents.

Hypothetical Experimental Workflow for Kinase Inhibitor Screening:

References

In-depth Technical Guide on the Safety and Handling of 5-Cyano-2-methylbenzylamine

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Cyano-2-methylbenzylamine was publicly available at the time of this writing. The following guide is based on the known hazards of structurally similar compounds, namely 3-Cyanobenzylamine and 4-Cyanobenzylamine hydrochloride, as well as general safety protocols for aromatic amines and cyanide-containing compounds. Researchers, scientists, and drug development professionals should treat this information as a baseline for safe handling and always conduct a thorough risk assessment before use.

This guide provides a comprehensive overview of the expected safety precautions, handling procedures, and emergency responses for 5-Cyano-2-methylbenzylamine, based on data from its isomers.

Hazard Identification and Classification

Based on the data for its isomers, 5-Cyano-2-methylbenzylamine is anticipated to be a hazardous substance. The primary hazards are expected to be acute oral toxicity, severe skin corrosion, and serious eye damage. The presence of the cyano group also necessitates precautions against the release of hydrogen cyanide gas, especially in the presence of acids.

Table 1: GHS Hazard Classification for Related Cyanobenzylamines

| Hazard Class | Hazard Category | Hazard Statement | Source Compound |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Cyanobenzylamine, 4-Cyanobenzylamine |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | 3-Cyanobenzylamine |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | 3-Cyanobenzylamine |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | 3-Cyanobenzylamine |

Source: Safety Data Sheets for 3-Cyanobenzylamine and 4-Cyanobenzylamine.[1][2][3]

Physical and Chemical Properties

The exact physical and chemical properties of 5-Cyano-2-methylbenzylamine are not available. However, based on its isomers, it is likely to be a solid or liquid at room temperature.

Table 2: Physical and Chemical Properties of Related Cyanobenzylamines

| Property | 3-Cyanobenzylamine | 4-Cyanobenzylamine | 4-Cyanobenzylamine Hydrochloride |

| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | C₈H₉ClN₂ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 168.62 g/mol |

| Appearance | Not Available | Solid | Solid |

| Boiling Point | Not Available | 92 °C @ 5 Torr | Not Available |

| Melting Point | Not Available | 274-279 °C | Not Available |

Source: Safety Data Sheets and chemical supplier information.[1][2][4][5]

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be followed when handling 5-Cyano-2-methylbenzylamine.

3.1. Engineering Controls

-

Ventilation: All work with 5-Cyano-2-methylbenzylamine, including weighing and dilutions, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Clothing: Full-length pants and closed-toe shoes are required.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Handling Procedures

-

Work Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1] Contact with acids may produce highly toxic hydrogen cyanide gas.

3.4. Storage

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Segregation: Store away from incompatible materials.

-

Security: Store in a locked cabinet or a secure, restricted-access area.

First Aid Measures

Immediate medical attention is critical in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

5.1. Spill Response

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert emergency personnel.

-

Prevent entry into the area.

-

5.2. Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated materials should be treated as hazardous waste.

Visualizations

The following diagrams illustrate key safety workflows for handling 5-Cyano-2-methylbenzylamine.

Caption: Safe Handling Workflow for 5-Cyano-2-methylbenzylamine.

Caption: Emergency Response Protocol for Spills and Exposures.

References

5-Cyano-2-methylbenzylamine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 5-Cyano-2-methylbenzylamine (CAS No. 90389-91-8) is publicly available. The following information is compiled from safety data for structurally similar compounds, including 2-methylbenzylamine, 3-cyanobenzylamine, and 4-cyanobenzylamine. The toxicological properties of 5-Cyano-2-methylbenzylamine may differ. All handling and experimental procedures should be conducted with extreme caution and under the supervision of qualified personnel.

Hazard Identification and Classification

5-Cyano-2-methylbenzylamine is anticipated to be a hazardous substance based on the profiles of its structural analogs. The primary hazards are associated with its benzylamine and nitrile functionalities.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Aquatic Hazard (Acute) | Category 2 | H401: Toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06)

-

Health Hazard (GHS08)

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

Physical and Chemical Properties

| Property | Value (for 2-Methylbenzylamine) |

| Molecular Formula | C₉H₁₀N₂ (for 5-Cyano-2-methylbenzylamine) |

| Molecular Weight | 146.19 g/mol (for 5-Cyano-2-methylbenzylamine) |

| Boiling Point | 199 °C (lit.) |

| Density | 0.977 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.544 (lit.) |

| Flash Point | 84 °C (183.2 °F) - closed cup |

Exposure Controls and Personal Protection

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Wear a lab coat, and consider an apron and arm covers for added protection.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Handling and Storage

Handling:

-

Avoid all personal contact. Do not breathe vapor or mist.

-

Use spark-proof tools and explosion-proof equipment.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Keep in a corrosives-compatible storage area.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following is a generalized protocol for a reaction where 5-Cyano-2-methylbenzylamine might be used as a reactant, such as in an amide coupling reaction. This is a template and must be adapted and reviewed by qualified personnel for any specific experimental setup.

Generalized Amide Coupling Protocol:

-

Reaction Setup:

-

All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).

-

The reaction should be set up in a chemical fume hood.

-

-

Reagent Addition:

-

Dissolve the carboxylic acid starting material in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

-

Add the coupling agent (e.g., HATU, HOBt/EDC) to the solution and stir for the recommended time.

-

In a separate flask, prepare a solution of 5-Cyano-2-methylbenzylamine in the same anhydrous solvent.

-

Slowly add the 5-Cyano-2-methylbenzylamine solution to the activated carboxylic acid solution at a controlled temperature (often 0 °C to room temperature).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).

-

Perform an aqueous workup to remove water-soluble byproducts. This may involve washing with dilute acid, base, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Visualizations

Caption: Safe handling workflow for hazardous chemicals.

Caption: First aid procedures for chemical exposure.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-methylbenzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and application, particularly in drug design and development where these properties govern absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the predicted physicochemical properties of 5-Cyano-2-methylbenzylamine, detailed experimental protocols for their determination, and visualizations of experimental workflows and property relationships. Due to a lack of available experimental data in the peer-reviewed literature, the quantitative values presented herein are based on computational predictions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Cyano-2-methylbenzylamine. These values are derived from computational models and should be considered as estimates until they are confirmed by experimental data.[1][2][3]

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Melting Point | Not available | Prediction not readily available. |

| Boiling Point | ~285.5 °C at 760 mmHg | Prediction based on structural similarity to related compounds. |

| pKa (basic) | ~9.5 | Predicted for the benzylamine group. The cyano group is a weak base. |

| logP | ~1.8 | Indicates moderate lipophilicity. |

| Aqueous Solubility | Low | Expected to have low solubility in water due to the aromatic ring and moderate logP. |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generic protocols for the experimental determination of the key physicochemical properties of a compound like 5-Cyano-2-methylbenzylamine.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 5-Cyano-2-methylbenzylamine is dry and crystalline. If necessary, recrystallize from a suitable solvent.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Beaker

Procedure (Micro-method):

-

Place a few drops of 5-Cyano-2-methylbenzylamine into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH.[4]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of 5-Cyano-2-methylbenzylamine and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). For a basic amine, it will be titrated with a strong acid.

-

Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Add the titrant (HCl solution) in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[1][5][6]

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of 5-Cyano-2-methylbenzylamine in either n-octanol or water.

-

Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

-

Add a known amount of the stock solution to the two-phase system. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

Solubility is a key parameter for drug delivery and formulation.

Apparatus:

-

Screw-cap vials

-

Thermostatted shaker or incubator

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure (Equilibrium Shake-Flask Method):

-

Add an excess amount of solid 5-Cyano-2-methylbenzylamine to a vial containing a known volume of water or a relevant buffer solution.

-

Seal the vial and place it in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure no solid particles are carried over.

-

Withdraw a known volume of the clear supernatant.

-

Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

Caption: General experimental workflow for the physicochemical characterization of a new chemical entity.

Caption: Interplay of key physicochemical properties influencing biological absorption.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-Cyano-2-methylbenzylamine for researchers and drug development professionals. While experimental data for this specific compound is currently limited, the provided predicted values serve as a useful starting point for further investigation. The detailed experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters. The workflow and relationship diagrams visually encapsulate the process of physicochemical characterization and the interplay between these fundamental properties, which are critical for the rational design and development of new chemical entities. It is strongly recommended that the predicted values are experimentally verified to ensure accuracy in future research and development endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 4. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 5-Cyano-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Cyano-2-methylbenzylamine, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of its predicted solubility in various solvents based on the chemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of 5-Cyano-2-methylbenzylamine in their laboratories. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other research activities involving this compound.

Predicted Solubility Profile